

An In-depth Technical Guide to the Physical Properties of 7-Bromoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromoquinoline**

Cat. No.: **B152726**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **7-Bromoquinoline**, specifically its melting point and solubility. The information herein is curated for professionals in research and development, offering precise data, detailed experimental methodologies, and logical workflows to support laboratory and drug development activities.

Core Physical Properties of 7-Bromoquinoline

7-Bromoquinoline is a halogenated aromatic heterocyclic compound with the chemical formula C₉H₆BrN. It presents as a yellowish crystalline solid and is a key intermediate in pharmaceutical and chemical synthesis.^[1] Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control.

The quantitative physical properties of **7-Bromoquinoline** are summarized in the table below. The data is compiled from various chemical suppliers and databases, reflecting the typical ranges observed for this compound.

Physical Property	Value	Notes
Melting Point	34.0 - 38.0 °C	Purity by nonaqueous titration: min. 98.0%. [2]
69 - 71 °C	Purity: 98%. [1]	
35 °C	Reference value. [2]	
Solubility	Water: Slightly soluble	Qualitative assessment. [1]
Organic Solvents: Readily soluble	Soluble in solvents like toluene.	
DMSO: 125 mg/mL (600.79 mM)	Requires ultrasonic assistance for dissolution; hygroscopic DMSO can impact solubility.	
Appearance	White to Orange to Green powder to lump	Physical state at 20°C is solid.
Yellowish crystalline solid		
Molecular Weight	208.06 g/mol	

Experimental Protocols

The determination of melting point and solubility are standard procedures in chemical characterization. The following sections detail the methodologies applicable to **7-Bromoquinoline**.

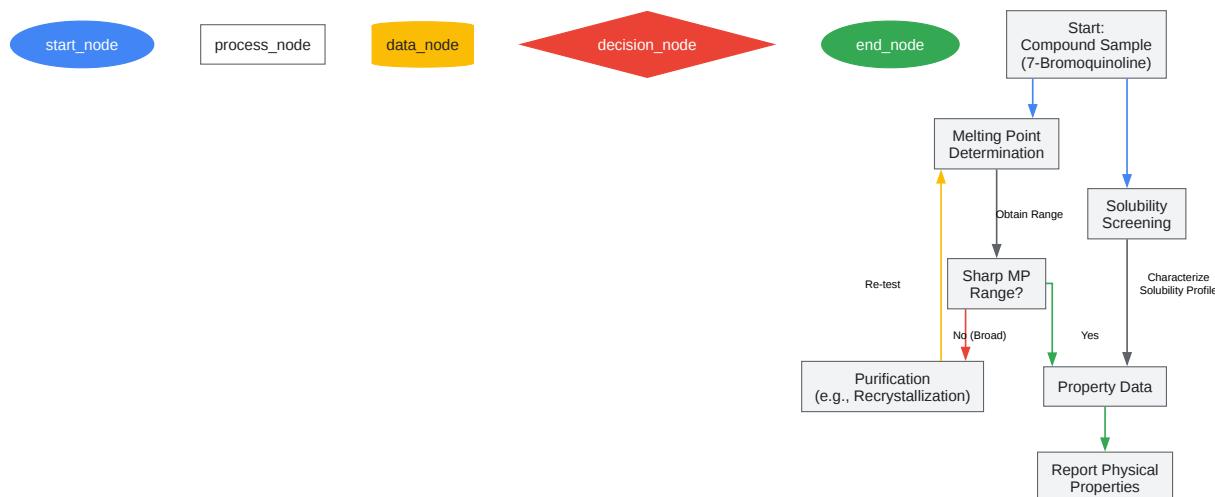
The melting point of an organic solid is a critical indicator of purity. A sharp melting range (0.5-1.0°C) typically signifies a pure compound, whereas a broad melting range at a depressed temperature suggests the presence of impurities. The capillary method is a standard and widely used technique.

Protocol: Capillary Method using a Melting Point Apparatus

- Sample Preparation:
 - Place a small amount of finely powdered **7-Bromoquinoline** on a clean, dry surface.

- Take a glass capillary tube, sealed at one end.
- Push the open end of the capillary tube into the compound, trapping a small amount of the solid.
- Gently tap the sealed end on a hard surface to pack the compound into the bottom of the tube to a height of 1-2 mm.
- Apparatus Setup:
 - Insert the prepared capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block or heating bath.
- Measurement:
 - Begin heating the apparatus. For an unknown compound or for a first measurement, a rapid heating rate (e.g., 10°C/minute) can be used to determine an approximate melting range.
 - Allow the apparatus to cool and perform a second, more precise measurement with a fresh sample.
 - When the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
- Reporting:
 - The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility provides crucial information for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and formulation. The general principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.


Protocol: Qualitative and Semi-Quantitative Solubility Testing

- General Procedure:
 - Place a pre-weighed amount of the solid (e.g., 10 mg) into a small test tube or vial.
 - Add a measured volume of the desired solvent (e.g., 1 mL) in portions.
 - After each addition, shake or vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.
 - Visually inspect the solution for any remaining solid particles against a dark background. If the solid dissolves completely, it is considered soluble.
- Solvent Selection and Classification:
 - Water: Test solubility in water first. If soluble, test the pH of the aqueous solution to identify potential acidic or basic functional groups. (**7-Bromoquinoline** is expected to be slightly soluble).
 - Organic Solvents: For water-insoluble compounds, test solubility in a range of organic solvents with varying polarities, such as:
 - Non-polar: Hexane, Toluene
 - Polar Aprotic: Dichloromethane, Diethyl Ether, Acetone
 - Polar Protic: Ethanol, Methanol
 - Highly Polar Aprotic: Dimethyl Sulfoxide (DMSO)
 - Aqueous Acid/Base: To test for acidic or basic properties, solubility in 5% aqueous HCl and 5% aqueous NaOH can be assessed for water-insoluble compounds.

- Quantitative Determination (Example for DMSO):
 - To determine a specific solubility value (e.g., mg/mL), add a known mass of **7-Bromoquinoline** to a vial.
 - Incrementally add a precise volume of the solvent (e.g., DMSO) while stirring or sonicating until the solid is completely dissolved.
 - The solubility is calculated by dividing the total mass of the dissolved compound by the total volume of the solvent used.

Logical Workflow and Visualization

The process of characterizing a chemical compound's physical properties follows a logical sequence from initial testing to final data reporting. The following diagram illustrates this workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 7-Bromoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152726#physical-properties-of-7-bromoquinoline-melting-point-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com